![molecular formula C24H28N4O4 B10841426 2,7-Bis[3-(ethylamino)propionamido]anthraquinone](/img/structure/B10841426.png)
2,7-Bis[3-(ethylamino)propionamido]anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Bis[3-(ethylamino)propionamido]anthraquinone is a synthetic organic compound belonging to the anthraquinone family Anthraquinones are known for their vibrant colors and are often used as dyes
Vorbereitungsmethoden
The synthesis of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone typically involves the following steps:
Starting Material: The process begins with 2,7-diaminoanthraquinone.
Acetylation: The 2,7-diaminoanthraquinone is acetylated to introduce acetyl groups.
Amination: The acetylated intermediate is then aminated to introduce the ethylamino groups.
Final Product: The final product, this compound, is obtained after purification.
Analyse Chemischer Reaktionen
2,7-Bis[3-(ethylamino)propionamido]anthraquinone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure back to the hydroquinone form.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions: Typical reagents include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
2,7-Bis[3-(ethylamino)propionamido]anthraquinone has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential as an anti-cancer agent due to its ability to inhibit telomerase, an enzyme involved in cancer cell proliferation.
Materials Science: The compound’s unique structure makes it suitable for use in organic electronics and dye-sensitized solar cells.
Biological Studies: It is used in biological assays to study cell proliferation and apoptosis.
Industrial Applications: The compound is also explored for its use in dye manufacturing and textile industries.
Wirkmechanismus
The primary mechanism of action of 2,7-Bis[3-(ethylamino)propionamido]anthraquinone involves the inhibition of telomerase. Telomerase is an enzyme that adds repetitive nucleotide sequences to the ends of chromosomes, thereby preventing their degradation. By inhibiting telomerase, the compound can induce apoptosis in cancer cells, leading to their death. This mechanism is particularly significant in the context of cancer treatment .
Vergleich Mit ähnlichen Verbindungen
2,7-Bis[3-(ethylamino)propionamido]anthraquinone can be compared with other anthraquinone derivatives, such as:
Doxorubicin: A well-known anthraquinone derivative used as a chemotherapy drug. Unlike this compound, doxorubicin intercalates DNA and inhibits topoisomerase II.
Mitoxantrone: Another anthraquinone derivative used in cancer treatment. It also inhibits topoisomerase II but has a different side effect profile compared to doxorubicin.
Danthron: A naturally occurring anthraquinone used as a laxative.
Eigenschaften
Molekularformel |
C24H28N4O4 |
|---|---|
Molekulargewicht |
436.5 g/mol |
IUPAC-Name |
3-(ethylamino)-N-[7-[3-(ethylamino)propanoylamino]-9,10-dioxoanthracen-2-yl]propanamide |
InChI |
InChI=1S/C24H28N4O4/c1-3-25-11-9-21(29)27-15-5-7-17-19(13-15)24(32)20-14-16(6-8-18(20)23(17)31)28-22(30)10-12-26-4-2/h5-8,13-14,25-26H,3-4,9-12H2,1-2H3,(H,27,29)(H,28,30) |
InChI-Schlüssel |
HJVRZEPJBMFCNQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCNCCC(=O)NC1=CC2=C(C=C1)C(=O)C3=C(C2=O)C=C(C=C3)NC(=O)CCNCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



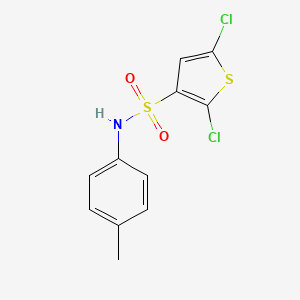


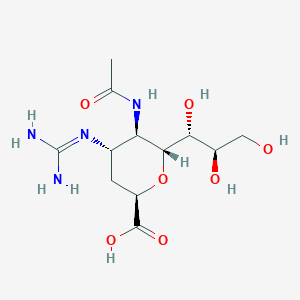

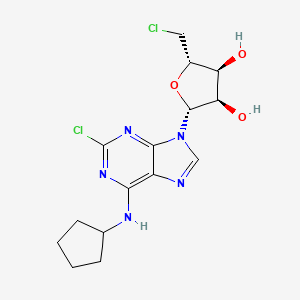
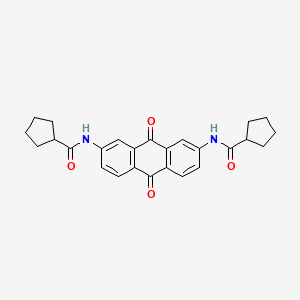
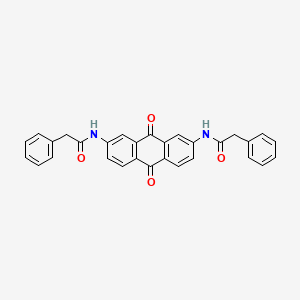
![2,7-Bis[2-(butylamino)acetamido]anthraquinone](/img/structure/B10841383.png)
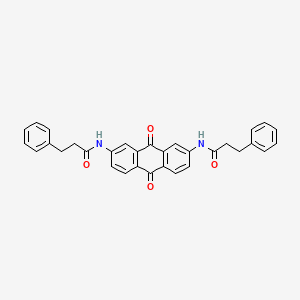
![2,7-Bis[2-(isobutylamino)acetamido]anthraquinone](/img/structure/B10841388.png)
![2,7-Bis[2-(isopropylamino)acetamido]anthraquinone](/img/structure/B10841397.png)
![2,7-Bis[2-(piperazino)acetamido]anthraquinone](/img/structure/B10841400.png)
![2,7-Bis[2-(piperidino)acetamido]anthraquinone](/img/structure/B10841405.png)